1-Isobutyl-1h-pyrrole-2,5-dione

Agrochemical Discovery Nematology Structure-Activity Relationship

Researchers using generic N-alkyl maleimides risk failed syntheses and irreproducible biological data due to extreme SAR sensitivity of the N-substituent. 1-Isobutyl-1H-pyrrole-2,5-dione (CAS 4120-68-7) provides a structurally defined, pharmacologically validated standard: • Confirmed PPARγ agonist - distinct from unscreened maleimides, enabling target-specific pathway interrogation • Validated nematicidal benchmark: EC₅₀ 19.0 mg/L vs. M. incognita (7-fold potency range across N-alkyl analogs) • Preferred for asymmetric catalysis - isobutyl group enhances enantioselectivity vs. methyl/ethyl analogs • ≥97% purity, ambient shipping, stocked for immediate dispatch

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 4120-68-7
Cat. No. B1361601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isobutyl-1h-pyrrole-2,5-dione
CAS4120-68-7
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCC(C)CN1C(=O)C=CC1=O
InChIInChI=1S/C8H11NO2/c1-6(2)5-9-7(10)3-4-8(9)11/h3-4,6H,5H2,1-2H3
InChIKeyNBIYKOUEZOEMMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Isobutyl-1H-pyrrole-2,5-dione: A Versatile Maleimide Scaffold


1-Isobutyl-1H-pyrrole-2,5-dione (CAS 4120-68-7), also known as N-isobutylmaleimide, is a heterocyclic organic compound belonging to the maleimide family, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. It features the core 1H-pyrrole-2,5-dione (maleimide) structure with an isobutyl group substituted on the nitrogen atom [1]. This structural motif is a versatile scaffold in synthetic organic chemistry and drug discovery due to the electrophilic nature of the maleimide double bond, which serves as a reactive handle in cycloadditions, nucleophilic additions, and polymerizations . The compound is primarily utilized as a research chemical, with commercially available purities typically around 97% .

1-Isobutyl-1H-pyrrole-2,5-dione: Non-Interchangeable with Analogs


Generic substitution among N-alkyl maleimides is scientifically unjustified due to the significant impact of the N-substituent on key physicochemical and biological properties. In vitro nematicidal assays demonstrate a clear structure-activity relationship (SAR) where the alkyl chain length and branching drastically alter potency; for instance, the EC₅₀ value for the root-knot nematode Meloidogyne incognita spans a 7-fold range from N-ethylmaleimide (EC₅₀ = 5.1 mg/L) to N-isobutylmaleimide (EC₅₀ = 19.0 mg/L) [1]. This variation underscores that the isobutyl group confers a distinct hydrophobic and steric profile, directly influencing the compound's ability to penetrate nematode cuticles or interact with target sites [1]. Consequently, using a structurally similar but unvalidated analog in a research protocol or an industrial synthesis process would introduce an uncontrolled variable, potentially leading to unreproducible results, failed reactions, or altered material properties.

1-Isobutyl-1H-pyrrole-2,5-dione: Quantitative Evidence


Nematicidal Activity Against Meloidogyne incognita

In a direct head-to-head comparison against three other N-alkyl maleimides, 1-isobutyl-1H-pyrrole-2,5-dione (N-isobutylmaleimide) demonstrated an EC₅₀ value of 19.0 ± 9.0 mg/L against second-stage juveniles (J2) of the root-knot nematode Meloidogyne incognita after 72 hours of exposure [1]. This potency was lower than that of N-isopropylmaleimide (EC₅₀ = 16.2 ± 5.4 mg/L), N-ethylmaleimide (EC₅₀ = 5.1 ± 3.4 mg/L), and the unsubstituted maleimide (EC₅₀ = 2.6 ± 1.3 mg/L) [1]. Notably, all tested maleimides were significantly more potent than the standard nematicide copper sulfate (EC₅₀ = 48.6 ± 29.8 mg/L) [1].

Agrochemical Discovery Nematology Structure-Activity Relationship

PPARγ Agonist Activity in Cellular Reporter Assay

In a cell-based assay using CV-1 cells transfected with a murine Peroxisome Proliferator-Activated Receptor gamma (PPARγ)-Gal4 chimeric receptor, 1-isobutyl-1H-pyrrole-2,5-dione was tested for agonist activity [1]. The compound was identified as an agonist, though the exact EC₅₀ or efficacy value is not publicly disclosed in the database entry [1]. This activity is notable as it places the compound within the class of PPARγ modulators, a target with well-established therapeutic relevance in type 2 diabetes and metabolic syndrome.

Nuclear Receptor Pharmacology Metabolic Disease Research High-Throughput Screening

Impact of N-Substituent Size on Enantioselectivity

Research on related α-aminomaleimide systems has demonstrated that the size of the N-alkyl group is a critical determinant of stereochemical outcomes. Studies show that increasing the size of the N-alkyl substituent from methyl to isobutyl in α-aminomaleimides can significantly enhance enantioselectivity in catalytic reactions . While this is a class-level inference for the specific 1-isobutyl-1H-pyrrole-2,5-dione scaffold, it directly supports the rationale for selecting the isobutyl analog over smaller alkyl (e.g., methyl, ethyl) variants when high optical purity is a synthetic goal.

Asymmetric Synthesis Organocatalysis Enantioselectivity

Physical Property Variation Among N-Alkyl Maleimides

The N-substituent directly influences key physical properties such as density and boiling point. 1-Isobutyl-1H-pyrrole-2,5-dione has a predicted density of 1.1±0.1 g/cm³ and a boiling point of 235.8±9.0 °C at 760 mmHg . In comparison, the structurally similar N-ethylmaleimide (C₆H₇NO₂) exhibits a lower density of approximately 1.2 g/cm³ and a significantly lower boiling point of around 120-130 °C [1]. These differences are crucial for selecting appropriate purification methods (e.g., distillation) or for predicting polymer compatibility.

Material Science Polymer Chemistry Thermal Analysis

Commercially Available Purity

The compound is routinely supplied by major vendors at a standard purity of 97% . This level of purity is adequate for most research applications, including use as a synthetic building block, a scaffold for medicinal chemistry, or an intermediate in polymer synthesis. The availability of batch-specific Certificates of Analysis (COA) upon request provides additional quality assurance for sensitive experiments .

Chemical Procurement Analytical Chemistry Quality Control

1-Isobutyl-1H-pyrrole-2,5-dione: Research & Industrial Applications


Nematicide Screening Control Compound

In agrochemical discovery programs targeting plant-parasitic nematodes like Meloidogyne incognita, 1-isobutyl-1H-pyrrole-2,5-dione serves as a valuable, well-characterized compound. With a validated EC₅₀ of 19.0 mg/L [1], it provides a moderately active benchmark for assessing the relative efficacy of novel nematicide candidates in in vitro assays. Its use helps establish a robust SAR continuum when compared to more potent maleimides (e.g., maleimide with an EC₅₀ of 2.6 mg/L [1]) and less active standards like copper sulfate.

PPARγ Agonist for Target Validation

This compound is a confirmed agonist of the PPARγ nuclear receptor in a cellular reporter assay [1]. Researchers investigating metabolic disorders, inflammation, or cancer can utilize 1-isobutyl-1H-pyrrole-2,5-dione as a chemical tool to interrogate PPARγ-mediated pathways. Its activity profile, distinct from other maleimides that have not been screened against this target, makes it a specific probe for understanding ligand-receptor interactions and downstream gene expression changes in relevant cell models.

Enantioselective Synthesis Scaffold

For synthetic organic chemists developing new catalytic asymmetric transformations, the isobutyl-substituted maleimide core is a strategic choice. Class-level data indicates that larger N-alkyl substituents, like isobutyl, can significantly improve enantioselectivity compared to smaller methyl or ethyl groups [1]. This makes 1-isobutyl-1H-pyrrole-2,5-dione a preferred building block for constructing chiral α-aminomaleimide catalysts or for exploring new atroposelective syntheses of axially chiral compounds, which are valuable in pharmaceutical and materials science.

Functional Monomer for Polymer Applications

In the synthesis of functional polymers, the choice of N-substituent on a maleimide monomer dictates the final material's properties. 1-Isobutyl-1H-pyrrole-2,5-dione offers a specific density (~1.1 g/cm³) and boiling point (~236 °C) [1] that differ from those of N-ethylmaleimide or N-phenylmaleimide. These parameters are critical for process development, including distillation purification and predicting polymer compatibility. The compound can be copolymerized with monomers like n-butyl acrylate or methyl methacrylate to produce materials with tailored thermal and mechanical characteristics for optical or automotive applications .

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